N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-8-16(2)20(14-15)22-21(24)18-9-11-19(12-10-18)27(25,26)23-13-5-4-6-17(23)3/h7-12,14,17H,4-6,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMWRYBZPVLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Sulfonylation: The resulting benzamide is then subjected to sulfonylation using 2-methylpiperidine and a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and bioactivity, N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is compared below with analogous benzamide derivatives and sulfonamide-containing molecules.
Structural Analogues in Adjuvant Research
Functional Analogues in Agrochemicals
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound 2D216 | Etobenzanid |
|---|---|---|---|
| Molecular Weight | 386.5 g/mol | 429.9 g/mol | 334.2 g/mol |
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Water Solubility | Moderate | Low | High |
| CYP450 Inhibition | Weak (IC₅₀ >10 µM) | Moderate (IC₅₀ ~5 µM) | Not reported |
Biological Activity
N-(2,5-dimethylphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C16H22N2O2S
Molecular Weight: 306.43 g/mol
IUPAC Name: this compound
The compound features a sulfonamide moiety linked to a piperidine ring and a dimethylphenyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological pathways. It is hypothesized that the compound may act as an inhibitor or modulator of certain protein targets, leading to various pharmacological effects.
Biological Activity and Pharmacological Effects
-
Anticancer Activity
- Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a related sulfonamide compound demonstrated significant inhibition of cell proliferation in breast cancer models .
- The mechanism may involve the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .
-
Antimicrobial Properties
- This compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies suggest it could inhibit bacterial growth by disrupting cell wall synthesis .
- The structure's sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria.
- Neuroprotective Effects
Case Study 1: Anticancer Activity in Breast Cancer
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies revealed increased apoptosis markers such as cleaved caspase-3 and PARP.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 50 |
Case Study 2: Antibacterial Efficacy
In another study assessing antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and >64 µg/mL for E. coli, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
